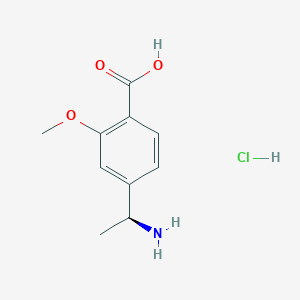

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

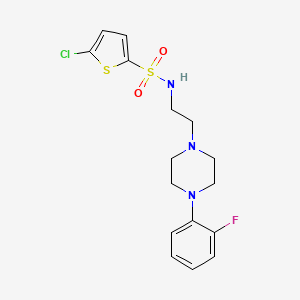

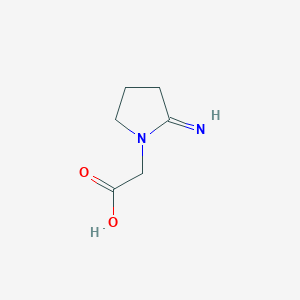

“(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride” is likely a chiral compound due to the presence of the “(S)” prefix, which indicates the configuration of the chiral center. It contains an aminoethyl group (-NH2CH2-), a methoxy group (-OCH3), and a carboxylic acid group (-COOH). The “hydrochloride” indicates that it is a salt form, which is common for many bioactive compounds to increase their solubility .

Molecular Structure Analysis

The molecular structure of this compound would have a benzene ring (from the benzoic acid) substituted with a methoxy group at the 2nd position and an aminoethyl group at the 4th position. The carboxylic acid group would be at the 1st position of the benzene ring .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid could react with bases to form a carboxylate, or with alcohols to form an ester . The amino group could react with carboxylic acids to form amides, or could be acylated to form secondary or tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, the presence of the polar carboxylic acid and amino groups could allow for hydrogen bonding, which could affect the compound’s solubility and melting point .科学的研究の応用

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Applications : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds, including those related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

- Corrosion Inhibition in Industrial Applications : Khaled (2003) investigated benzimidazole derivatives, including compounds structurally related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, as inhibitors of iron corrosion in hydrochloric acid solutions. These compounds demonstrated effectiveness in suppressing both cathodic and anodic processes of iron corrosion (Khaled, 2003).

Chromatography and Fluorescence Detection

- Application in Chromatography and Fluorescence Detection : Tsuruta and Kohashi (1987) described fluorescent derivatization reagents for hydroxyl and amino compounds, relevant in the context of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride. These reagents were used for thin-layer and high-performance liquid chromatography with fluorescence detection (Tsuruta & Kohashi, 1987).

Solubility and Partition Coefficients Studies

- Study of Solubility and Partition Coefficients : Hart et al. (2015) conducted research on solubilities and gas-to-liquid partition coefficients, including compounds related to (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride, in 2-methoxyethanol. This study is relevant for understanding the physicochemical properties of these compounds (Hart et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKRDVLGBIQASK-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(=O)O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C(=O)O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2676008.png)

![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2676019.png)

![1-hexyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2676027.png)